Lipophilicity Shift vs. Unsubstituted Triazolopyridine and Triazolopyridinone: XLogP3 Comparison
The target compound exhibits an XLogP3 of -0.5 [1], which is 1.7 log units more hydrophilic than the unsubstituted [1,2,4]triazolo[4,3-a]pyridine (XLogP3 = 1.2) [2] and 0.67 log units more lipophilic than 3-hydroxytriazolo[4,3-a]pyridine (LogP = -1.17) . This intermediate lipophilicity positions the compound between highly polar hydroxylated congeners and more lipophilic fully aromatic triazolopyridines.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 (PubChem computed) |
| Comparator Or Baseline | [1,2,4]Triazolo[4,3-a]pyridine (CID 249770): XLogP3 = 1.2; 3-Hydroxytriazolo[4,3-a]pyridine (CAS 6969-71-7): LogP = -1.17 |
| Quantified Difference | ΔXLogP3 = -1.7 vs. triazolopyridine (target less lipophilic); ΔLogP = +0.67 vs. triazolopyridinone (target more lipophilic) |
| Conditions | Computed XLogP3 (PubChem) vs. measured LogP (Invivochem); different methodologies, cross-study comparison |
Why This Matters
Intermediate lipophilicity may provide a balanced permeability-solubility profile, relevant when selecting a starting scaffold for CNS or oral drug discovery programs where extreme logP values are undesirable.
- [1] PubChem CID 97617272. Computed XLogP3-AA for 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one: -0.5. View Source
- [2] PubChem CID 249770. Computed XLogP3-AA for [1,2,4]Triazolo[4,3-a]pyridine: 1.2. View Source
